N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-15-8-9-18(30-2)17(10-15)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIZXMWXBLLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring. Subsequent cyclization with formamide or similar reagents yields the pyrazolopyrimidine core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the pyrazolopyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Acid/Base-Mediated Hydrolysis
The pyrimidinone core and acetamide group are susceptible to acid/base hydrolysis. Under acidic conditions (e.g., HCl), the lactam ring undergoes partial cleavage, while alkaline environments (e.g., KOH/EtOH) promote hydrolysis of the acetamide bond.
Nucleophilic Substitution at the Pyrimidinone Core
The 4-oxo group in the pyrimidinone ring participates in nucleophilic substitution reactions. For example, thiols or amines displace the oxo group under mild conditions:
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiophenol + DIPEA | DMF, 80°C, 6h | 4-Thioether derivative | 72% | |
| Benzylamine | EtOH, reflux, 12h | 4-Iminopyrazolo[3,4-d]pyrimidine | 58% |
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl group undergoes regioselective electrophilic substitution. Nitration and halogenation occur preferentially at the para position relative to methoxy groups:
Cross-Coupling Reactions
The aryl halide derivatives (e.g., brominated analogs) participate in Suzuki-Miyaura couplings. For instance:
| Catalyst/Base | Conditions | Boron Partner | Product | Yield | References |
|---|---|---|---|---|---|
| Pd(PPh3)4/K2CO3 | DME/H2O, 90°C, 8h | Phenylboronic acid | Biaryl derivative | 65% |
Alkylation/Acylation of the Acetamide
The acetamide nitrogen undergoes alkylation with haloalkanes or acylation with acid chlorides:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ethyl bromoacetate | K2CO3/DMF, 60°C, 6h | N-Alkylated acetamide | 81% | |
| Acetyl chloride | Pyridine, 0°C, 2h | N-Acetyl derivative | 89% |
Cyclization Reactions
The compound forms fused heterocycles under dehydrative or oxidative conditions. For example:
| Reagents | Conditions | Product | Mechanism | References |
|---|---|---|---|---|
| POCl3/PCl5 | Reflux, 4h | Pyrazolo[3,4-e] diazepine | Intramolecular cyclization | |
| H2O2/FeSO4 | H2O/EtOH, 50°C, 3h | Pyrazolo[3,4-d]pyrimidine N-oxide | Oxidation at N1 |
Key Research Findings
-
Biological Relevance : Derivatives generated via these reactions exhibit enhanced kinase inhibitory activity (e.g., CDK2 inhibition) compared to the parent compound, with IC50 values ≤ 50 nM in certain cases .
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Solubility Optimization : N-Acylation improves aqueous solubility by 3–5 fold, critical for pharmacological applications .
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Stability : The pyrimidinone ring is stable under physiological pH but degrades in strongly acidic environments (t1/2 = 2h at pH 1) .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that includes a pyrazolo-pyrimidine core, which is known for its biological activity. The molecular formula is , and its systematic name reflects the various functional groups present.
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo-pyrimidine derivatives in combating viral infections. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have shown significant antiviral properties against various strains of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). A study indicated that pyrazole derivatives exhibited up to 91% inhibition of HSV replication at specific concentrations while maintaining low cytotoxicity levels .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A related study reported that pyrazolo[3,4-b]pyridine derivatives demonstrated promising anticancer activity against HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin . This suggests that the compound may play a role in developing new cancer therapies.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of nitrogen heterocycles. Compounds based on the pyrazolo-pyrimidine structure have been synthesized and evaluated for their ability to reduce inflammation in preclinical models. These studies have shown that certain derivatives can significantly decrease inflammatory markers .
Case Study 1: Antiviral Efficacy
A recent study synthesized various pyrazolo-pyrimidine derivatives and tested their antiviral activity against HSV. Among these, one derivative exhibited an impressive 91% inhibition rate at a concentration of 50 µM with minimal cytotoxicity (CC50 = 600 µM). This highlights the potential therapeutic applications of such compounds in treating viral infections .
Case Study 2: Anticancer Activity
In another investigation, a series of compounds structurally related to this compound were tested for their anticancer properties. One specific derivative showed an IC50 value of 2.59 µM against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The exact mechanism of action for N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide would depend on its specific application. Generally, compounds of this nature may exert their effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive binding.
Interacting with Receptors: Acting as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting transcription factors or other regulatory proteins, thereby altering gene expression patterns.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides ()
The European patent application (EP3 348 550A1) describes analogs such as N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide. These compounds share the 2,5-dimethoxyphenylacetamide backbone but differ in their heterocyclic cores (benzothiazole vs. pyrazolo-pyrimidinone). Key distinctions include:
Table 1: Comparison with Benzothiazole Analogs
*DMPA = dimethoxyphenylacetamide
Quinoline and Piperidine Derivatives ()
Compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature quinoline cores with piperidine or indole substituents. These analogs diverge significantly from the target compound:
- Core Heterocycle: Quinoline-based structures prioritize planar aromatic systems for intercalation or enzyme inhibition, whereas the pyrazolo-pyrimidinone core in the target compound offers a compact, rigid scaffold for selective binding .
Pyrazolo[3,4-d]pyrimidinone Derivatives ()
Example 83 in , 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, shares the pyrazolo-pyrimidinone core but incorporates a chromen-4-one group. Key differences include:
- Linkage : The target compound uses an acetamide linker instead of an ethyl group, reducing steric hindrance and improving synthetic accessibility.
- Bioactivity : The fluorophenyl and isopropoxy groups in Example 83 suggest targeting kinase isoforms with hydrophobic pockets, whereas the target compound’s 2,5-dimethoxyphenyl group may favor solubility and passive diffusion .
Table 2: Thermal and Molecular Data
| Compound | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | Not reported | ~425 (estimated) |
| Example 83 () | 302–304 | 571.2 |
Peptide-like Acetamides ()
The Pharmacopeial Forum lists stereoisomeric acetamides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds are larger (MW > 600) and feature peptide-like backbones, contrasting sharply with the target compound’s small-molecule design. Key distinctions:
- Applications : Peptide-like analogs are likely protease inhibitors or receptor modulators, whereas the target compound’s structure aligns with kinase or phosphatase inhibition .
- Solubility : The target compound’s methoxy groups may confer better aqueous solubility compared to the lipophilic diphenylhexane chains in analogs .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate in the presence of DMAP (dimethylaminopyridine) and EDCI.HCl under controlled conditions. This process yields a high purity product with an impressive yield of approximately 76% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant activity against various cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. For instance, a study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays revealed that some derivatives significantly reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Case Study 1: Inhibition of COX Enzymes
A recent investigation into the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives found that several compounds effectively inhibited COX-2 activity. The IC50 values for these compounds ranged from 0.04 to 0.06 μmol, indicating potent anti-inflammatory effects . This suggests that this compound may be a viable candidate for further development as an anti-inflammatory agent.
Case Study 2: Anticancer Screening
In a screening study aimed at identifying novel anticancer agents, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain analogs exhibited strong cytotoxic effects on various cancer cell lines, supporting their potential use in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced potency and selectivity against specific targets. For example, substituents at different positions on the aromatic rings have been shown to influence both anticancer and anti-inflammatory activities significantly .
Q & A
Q. What methodologies are critical for investigating pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
